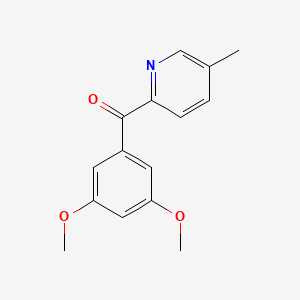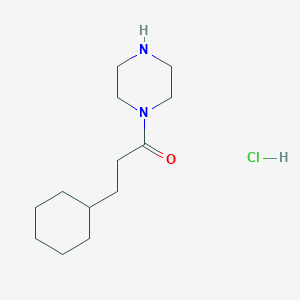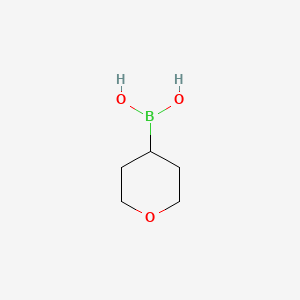
2-(3,5-diméthoxybenzoyl)-5-méthylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl chloride or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves the reaction of 2-Iodopyridine and Formic acid with 3,5-Dimethoxyphenylboronic acid .Mécanisme D'action
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to decreased drug efficacy. It has also been found to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, leading to increased levels of these compounds in the body. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids, leading to decreased levels of these compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine in laboratory experiments has several advantages. It is highly stable and has a low melting point, making it an ideal compound for laboratory experiments. It is also soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, it is important to note that 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine is toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine in scientific research. One potential direction is to develop new methods of synthesis for the compound. This could be done by exploring new reaction conditions and catalysts to improve the efficiency and yield of the synthesis. Another potential direction is to explore new applications of the compound in biochemistry and pharmacology. This could involve the use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine as a ligand for metal ions or in the study of enzyme-substrate interactions. Finally, 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine could be used in the study of the structure and function of proteins and other biomolecules.
Applications De Recherche Scientifique
Activité antioxydante
“2-(3,5-diméthoxybenzoyl)-5-méthylpyridine” et ses dérivés ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres, qui sont des molécules instables pouvant causer des dommages cellulaires. L'activité antioxydante est mesurée par diverses méthodes in vitro telles que la capacité antioxydante totale et l'activité chélatrice des métaux. Certains dérivés ont montré une activité antioxydante plus efficace par rapport aux antioxydants standard .
Applications antibactériennes et antimicrobiennes
L'activité antibactérienne des composés benzamides, y compris les dérivés de “this compound”, a été explorée contre diverses bactéries Gram-positives et Gram-négatives. Ces composés peuvent inhiber la croissance bactérienne, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antibactériens. L'efficacité de ces composés est comparée à celle des médicaments témoins dans des études in vitro .
Potentiel en traitement du cancer
Les benzamides, y compris “this compound”, sont largement utilisés dans la recherche médicale pour leur potentiel dans le traitement du cancer. Ils peuvent agir comme des agents antitumoraux en interférant avec la prolifération des cellules cancéreuses et en induisant l'apoptose. Les recherches dans ce domaine se concentrent sur la synthèse de nouveaux composés et sur le test de leur efficacité contre différentes lignées de cellules cancéreuses .
Effets neuroprotecteurs
Certains dérivés benzamides sont connus pour présenter des effets neuroprotecteurs. Ils peuvent inhiber des enzymes telles que l'acétylcholinestérase, ce qui est important dans le contexte des maladies neurodégénératives telles que la maladie d'Alzheimer. “this compound” a été étudié pour son utilisation potentielle dans le traitement de la maladie d'Alzheimer en raison de ses propriétés d'inhibition enzymatique.
Applications industrielles
Au-delà des applications médicales et biologiques, les composés benzamides trouvent une utilité dans divers secteurs industriels. Ils sont utilisés dans l'industrie du plastique et du caoutchouc, l'industrie papetière et l'agriculture. Leurs propriétés peuvent améliorer la qualité des matériaux produits dans ces industries ou fournir des fonctionnalités spécifiques telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux .
Découverte et développement de médicaments
Les composés amides, y compris “this compound”, jouent un rôle crucial dans la découverte de médicaments. Ils servent de composés structuraux dans les molécules biologiques potentielles, les intermédiaires de synthèse et les médicaments commerciaux. La recherche dans ce domaine implique la synthèse de nouveaux composés et l'évaluation de leurs activités pharmacologiques pour développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-14(16-9-10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIREIIJPFJJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)





![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)


![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)